![molecular formula C8H5Cl2NO2S B2889926 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride CAS No. 1549606-45-2](/img/structure/B2889926.png)
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride
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Overview
Description
“2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1549606-45-2 . It has a molecular weight of 250.1 and is used in diverse scientific research applications due to its unique properties and potential for synthesis of various compounds.
Molecular Structure Analysis
The InChI code for “2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” is 1S/C8H5Cl2NO2S/c9-7-5-6 (3-4-11)1-2-8 (7)14 (10,12)13/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
As mentioned earlier, compounds like “2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” often undergo electrophilic aromatic substitution . The specifics of these reactions can vary depending on the conditions and the other reactants involved.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Friedel-Crafts Sulfonylation
One application involves the Friedel-Crafts sulfonylation reaction, where 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids serve as both unconventional reaction media and Lewis acid catalysts. This process is utilized for the sulfonylation of benzene and substituted benzenes, leading to almost quantitative yields of diaryl sulfones under ambient conditions. The reaction's efficiency is attributed to the enhanced reactivity of the substrates in the presence of 4-methyl benzenesulfonyl chloride, demonstrating the potential of 2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride derivatives in facilitating high-yield chemical syntheses (Nara, Harjani, & Salunkhe, 2001).
Catalytic Sulfonyloxylactonization
Another research application is observed in the catalytic sulfonyloxylactonization of alkenoic acids, presenting an efficient method for converting these acids into sulfonyloxylactones. This process employs (Diacetoxyiodo)benzene as a recyclable catalyst in combination with m-chloroperbenzoic acid as an oxidant, showcasing the role of sulfonyl chloride derivatives in synthesizing cyclic compounds with potential utility in various chemical industries (Yan, Wang, Yang, & He, 2009).
Palladium-Catalyzed Ortho-Sulfonylation
The palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring, using sulfonyl chlorides as sulfonylation reagents, highlights another significant application. This protocol facilitates the synthesis of ortho-sulfonylated phenols from both electron-rich and electron-deficient substrates, further expanding the utility of sulfonyl chloride derivatives in complex organic syntheses (Xu, Liu, Li, & Sun, 2015).
Synthesis of Sulfonyl Chlorides
Additionally, the synthesis of various benzenesulfonyl and arylmethanesulfonyl chlorides from aryl (or benzyl) methoxymethyl sulfides showcases a method for preparing functionalized sulfides. This approach offers a streamlined route to generate a wide array of sulfonyl chlorides, essential intermediates for numerous chemical reactions and product formulations (Kim, Ko, & Kim, 1992).
Safety and Hazards
While specific safety data for “2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride” is not available, compounds of this nature can often be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
2-chloro-4-(cyanomethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-5-6(3-4-11)1-2-8(7)14(10,12)13/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQBCEZRDCNTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyanomethyl)benzene-1-sulfonyl chloride |
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